Ala-ala-phe-chloromethylketone tfa
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Overview
Description
- AAF-CMK, also known as N-Ala-Ala-Phe-CMK or Tripeptidyl Peptidase Inhibitor II, is a compound used in biochemical research.
- Its chemical structure consists of L-alanyl-N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-L-alaninamide, with a mono (trifluoroacetate) salt .
- AAF-CMK is an irreversible inhibitor of tripeptidyl peptidase II (TPPII), a serine peptidase that removes tripeptides from the free NH2 terminus of oligopeptides .
Mechanism of Action
Target of Action
The primary target of Ala-Ala-Phe-Chloromethylketone TFA is the β5 subunit (PSMB5) of the 26S proteasome . The 26S proteasome is a multi-protein complex that plays a crucial role in the degradation of intracellular proteins .
Mode of Action
This compound acts as a selective and reversible inhibitor of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome . This inhibition is evidenced by the compound’s ability to inhibit functional β5 active site labeling with the affinity probe BodipyFL-Ahx 3 L 3 VS .
Biochemical Pathways
The inhibition of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome by this compound affects the ubiquitin-proteasome system . This system is responsible for the degradation of most proteins within the cell, including those involved in cell cycle regulation, signal transduction, and responses to oxidative stress .
Pharmacokinetics
It is known that the compound issoluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome by this compound results in the accumulation of polyubiquitylated proteins . This can lead to cell growth inhibition and potentially cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is light-sensitive , which means its stability and efficacy could be affected by exposure to light. Furthermore, the compound’s solubility in water suggests that its action and efficacy could be influenced by the hydration status of the cells and the surrounding environment .
Biochemical Analysis
Biochemical Properties
Ala-ala-phe-chloromethylketone trifluoroacetate interacts with enzymes such as tripeptidyl peptidase II. This interaction is characterized by the compound’s ability to inhibit the enzyme, thereby affecting the enzyme’s function in protein degradation.
Cellular Effects
The effects of Ala-ala-phe-chloromethylketone trifluoroacetate on cells are primarily related to its role as a protease inhibitor. By inhibiting the activity of tripeptidyl peptidase II, it can influence cellular processes related to protein degradation.
Molecular Mechanism
The molecular mechanism of action of Ala-ala-phe-chloromethylketone trifluoroacetate involves its binding to the active site of the enzyme tripeptidyl peptidase II. This binding inhibits the enzyme’s activity, preventing it from carrying out its role in protein degradation.
Preparation Methods
- Synthetic routes for AAF-CMK are not widely documented, but it is commonly available for research purposes.
- Industrial production methods are not well-established due to its specialized use in research.
Chemical Reactions Analysis
- AAF-CMK does not significantly interfere with the chymotrypsin-like activity of the proteasome .
- It also inhibits bleomycin hydrolase and puromycin-sensitive aminopeptidase .
- The compound likely undergoes hydrolysis reactions due to its peptide-like structure.
Scientific Research Applications
Biochemistry: AAF-CMK is valuable for studying proteolytic processes, especially TPPII activity .
Biology: Researchers use it to investigate proteasome-related pathways and cellular protein degradation .
Medicine: Although not directly used in clinical settings, understanding TPPII inhibition may have implications for drug development.
Industry: AAF-CMK’s industrial applications are limited, primarily due to its specialized role in research.
Comparison with Similar Compounds
- AAF-CMK is unique due to its specific inhibition of TPPII.
- Similar compounds include other protease inhibitors, but none precisely match its mechanism of action.
Properties
CAS No. |
184901-82-4 |
---|---|
Molecular Formula |
C18H23ClF3N3O5 |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]propanoyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)20-16(23)11(2)19-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13,19H,8-9,18H2,1-2H3,(H,20,22,23);(H,6,7)/t10-,11-,13-;/m0./s1 |
InChI Key |
BBKRCKQWYZACFI-SQRKDXEHSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
N-Ala-Ala-Phe-CMK; Tripeptidyl Peptidase Inhibitor II |
Origin of Product |
United States |
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